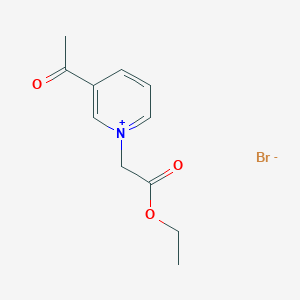
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is an organic compound characterized by the presence of two chlorine atoms and a propyl group attached to an ethanimidoyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride typically involves the reaction of a suitable precursor with chlorinating agents. One common method is the reaction of N-propylethanimidoyl chloride with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus trichloride or thionyl chloride. These agents facilitate the chlorination process and improve the yield of the desired product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted ethanimidoyl chlorides, amines, alcohols, and oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various functional groups in organic molecules, and the pathways involve the formation of intermediate complexes that facilitate the substitution process.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-methylethanimidoyl chloride
- 2,2-Dichloro-N-ethylethanimidoyl chloride
- 2,2-Dichloro-N-butylethanimidoyl chloride
Uniqueness
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is unique due to its specific substitution pattern and the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
| 95853-55-7 | |
Fórmula molecular |
C5H8Cl3N |
Peso molecular |
188.48 g/mol |
Nombre IUPAC |
2,2-dichloro-N-propylethanimidoyl chloride |
InChI |
InChI=1S/C5H8Cl3N/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
Clave InChI |
DJWHAUFVOOPVAR-UHFFFAOYSA-N |
SMILES canónico |
CCCN=C(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)

